molecular formula C12H13BrO3 B1325310 5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid CAS No. 898767-16-3

5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid

Cat. No. B1325310
CAS RN: 898767-16-3
M. Wt: 285.13 g/mol
InChI Key: DTQYIFPSTDECKF-UHFFFAOYSA-N
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Description

The compound “5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid” is an organic compound containing a bromine atom, a methyl group, and a carboxylic acid group. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group. These groups could impact the compound’s shape, polarity, and reactivity .


Chemical Reactions Analysis

The bromine atom and the carboxylic acid group in this compound are likely to be reactive sites. The bromine could potentially undergo substitution reactions, while the carboxylic acid group could participate in acid-base reactions or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom could increase the compound’s density and boiling point, while the carboxylic acid group could enable the compound to participate in hydrogen bonding .

Scientific Research Applications

Synthesis of Biphenyl Amides

This compound has been used in the synthesis of biphenyl amides . Biphenyl amides are a class of organic compounds that have potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of 2-Benzazepine-4-acetic Acid Derivative

It has also been used in the synthesis of 2-benzazepine-4-acetic acid derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.

Analog of GPIIb/IIIa Antagonist

The compound serves as an analog of the potent, nonpeptide GPIIb/IIIa antagonist . GPIIb/IIIa antagonists are a class of drugs that prevent platelet aggregation and are used in the treatment of acute coronary syndromes and during percutaneous coronary intervention.

Synthesis of O-Spiro C-Aryl Glucosides

It has been used in the synthesis of O-spiro C-aryl glucosides . These compounds are known for their antidiabetic activity and are used in the treatment of type 2 diabetes.

Catalytic Agent

The compound is used as a catalytic agent . In chemistry, catalysts are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.

Petrochemical Additive

It is also used as a petrochemical additive . Additives are substances that are added to products such as oils, fuels, and lubricants to enhance their performance.

Mechanism of Action

Without specific context or application, it’s challenging to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with various biological targets depending on its structure and properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. For instance, brominated compounds can sometimes be hazardous due to the potential for bromine to be released .

Future Directions

The future research directions for this compound would depend on its intended application. If it shows promising properties for a particular use, further studies could focus on optimizing its synthesis, investigating its mechanism of action, or exploring its potential uses in greater detail .

properties

IUPAC Name

5-(3-bromo-4-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8-5-6-9(7-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYIFPSTDECKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645379
Record name 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromo-4-methylphenyl)-5-oxovaleric acid

CAS RN

898767-16-3
Record name 3-Bromo-4-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromo-4-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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